molecular formula C16H16N4O2 B2552697 N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1421467-29-9

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide

Cat. No. B2552697
CAS RN: 1421467-29-9
M. Wt: 296.33
InChI Key: XBXIUSFLKAFIPX-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and potential biological activities. For instance, compounds with acridine and benzotriazole moieties have been studied for their antitumor and antiemetic properties, respectively . These studies provide a context for understanding the potential applications of the compound , although its specific properties and activities would need to be determined experimentally.

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of appropriate amines with key intermediates in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . While the exact synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is not detailed, similar methodologies could potentially be applied, with the selection of suitable starting materials and intermediates being crucial for the successful synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide often plays a significant role in their biological activity. For example, structural modifications on the amide bond and alkyl chain of a dopamine D(4) receptor ligand affected its receptor affinity . The presence of specific functional groups and the overall three-dimensional conformation of the molecule can influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. For instance, the amide bond is a key site for structural modifications, which can alter the binding profile of the molecule to various receptors . The presence of methoxy groups and other substituents can also affect the molecule's reactivity and its ability to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the quantitation of an antitumor agent in plasma required a method sensitive enough to detect low concentrations, indicating the importance of analytical techniques in understanding these properties . The physical and chemical properties of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide would need to be characterized through similar analytical methods to determine its suitability for further development as a therapeutic agent.

Scientific Research Applications

Imaging Agents for Neurotransmitter Systems

One study highlighted the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of a known compound, demonstrating their potential as PET radioligands. These compounds showed high affinity and selectivity for 5-HT1A receptors, suggesting their utility in imaging studies related to neuropsychiatric disorders (García et al., 2014).

Antitumor Activity

Another area of research involves the examination of indole and pyridazine derivatives for their antitumor properties. For instance, acridine and pyridine derivatives have been synthesized and studied for their in vitro and in vivo antileukemic activity, showcasing the potential of these compounds in cancer therapy (Rewcastle et al., 1986).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting the potential for these compounds in targeted cancer therapy (Schroeder et al., 2009).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of related compounds. For example, N-substituted-(indol-3-yl)carboxamides and derivatives have been evaluated for their anti-inflammatory activity, with certain alkyl chain modifications leading to moderate to high activity. This suggests potential applications in treating inflammation and pain (Duflos et al., 2001).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-7-6-14(19-20-15)16(21)17-9-8-11-10-18-13-5-3-2-4-12(11)13/h2-7,10,18H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIUSFLKAFIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide

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